molecular formula C18H16N2O4S2 B2392749 N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1798490-51-3

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2392749
CAS No.: 1798490-51-3
M. Wt: 388.46
InChI Key: UXSGKHPFKDOUTJ-UHFFFAOYSA-N
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Description

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that features a combination of heterocyclic structures, including thiophene, pyridine, and dioxine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of automated synthesis platforms could further enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions could introduce a variety of functional groups, such as halides, alkyl groups, or other heterocycles.

Scientific Research Applications

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials, such as organic semiconductors, due to its electronic properties.

Mechanism of Action

The mechanism of action of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules that feature thiophene, pyridine, or dioxine rings. Examples include:

    Thiophene derivatives: Known for their electronic properties and use in organic electronics.

    Pyridine derivatives: Widely used in medicinal chemistry for their biological activity.

    Dioxine derivatives: Often used in the synthesis of complex organic molecules.

Uniqueness

What sets N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide apart is its unique combination of these heterocyclic structures, which can confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c21-26(22,16-1-2-17-18(8-16)24-5-4-23-17)20-10-13-7-15(11-19-9-13)14-3-6-25-12-14/h1-3,6-9,11-12,20H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSGKHPFKDOUTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC(=CN=C3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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